molecular formula C17H15N3O4S B11778227 2-((5-(3-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 332911-86-1

2-((5-(3-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B11778227
CAS No.: 332911-86-1
M. Wt: 357.4 g/mol
InChI Key: QUFDJRIJMXIZBK-UHFFFAOYSA-N
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Description

2-((5-(3-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3-hydroxyphenyl group at position 5 and a thioether-linked acetamide moiety at position 2. The acetamide group is further modified with a 4-methoxyphenyl substituent. This structure combines hydrogen-bonding capabilities (via the hydroxyl and amide groups) with enhanced lipophilicity (due to the methoxy group), making it a candidate for pharmacological exploration.

Properties

CAS No.

332911-86-1

Molecular Formula

C17H15N3O4S

Molecular Weight

357.4 g/mol

IUPAC Name

2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H15N3O4S/c1-23-14-7-5-12(6-8-14)18-15(22)10-25-17-20-19-16(24-17)11-3-2-4-13(21)9-11/h2-9,21H,10H2,1H3,(H,18,22)

InChI Key

QUFDJRIJMXIZBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)O

solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

The synthesis of 2-((5-(3-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves a multi-step process. One common synthetic route includes the reaction of 3-hydroxybenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-oxadiazole derivative. This intermediate is then reacted with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

2-((5-(3-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to 2-((5-(3-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide have been evaluated for their efficacy against various cancer cell lines. In a study on related compounds, significant anticancer activity was observed against cell lines such as SNB-19 and NCI-H460, suggesting that the oxadiazole structure may enhance cytotoxic effects against tumor cells .

Synthesis and Characterization

The synthesis of 2-((5-(3-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves multi-step reactions starting from readily available phenolic compounds. The process includes the formation of the oxadiazole ring through cyclization reactions followed by thioether formation and final acetamide coupling.

General Synthetic Route:

  • Formation of Oxadiazole : Reacting appropriate hydrazine derivatives with carboxylic acids or isocyanates.
  • Thioether Formation : Introducing sulfur-containing reagents to form thioether linkages.
  • Acetamide Coupling : Finalizing the structure by coupling with acetamide derivatives.

Case Studies

Several case studies have documented the biological evaluation of similar compounds:

  • Study on Anticancer Activity :
    • Objective : Evaluate the cytotoxic effects of oxadiazole derivatives.
    • Methodology : Compounds were tested against multiple cancer cell lines using MTT assays.
    • Results : Certain derivatives showed IC50 values in low micromolar ranges indicating potent anticancer activity .
  • Molecular Docking Studies :
    • Objective : Investigate binding interactions with tubulin.
    • Methodology : Docking simulations were performed using software like AutoDock Vina.
    • Results : Compounds demonstrated favorable binding modes and energies, supporting their potential as tubulin inhibitors .

Mechanism of Action

The mechanism of action of 2-((5-(3-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Substituent Variations and Functional Group Impacts

Compound Name / ID Substituents on Oxadiazole Core Substituents on Acetamide Key Functional Groups
Target Compound 3-Hydroxyphenyl 4-Methoxyphenyl –OH (H-bond donor), –OCH₃ (electron-donating)
N-(4-Chlorophenyl)-2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (14a) 4-Chlorophenyl 4-Chlorophenyl –Cl (electron-withdrawing)
2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS 762257-36-3) 4-Methoxyphenyl 5-Methylisoxazolyl –OCH₃, heterocyclic isoxazole
2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (CAS 539807-40-4) Pyridin-4-yl p-Tolyl Pyridine (basic N), –CH₃ (lipophilic)

Structural Insights :

  • Methoxy Group (Target vs. CAS 762257-36-3) : Both compounds feature methoxy groups, but the target’s 4-methoxyphenyl acetamide may offer better solubility than the methylisoxazole substituent in CAS 762257-36-3 .

Physicochemical Properties

Table 2: Physical Properties of Selected Analogs

Compound Name / ID Melting Point (°C) Molecular Weight (g/mol) Solubility (Water)
Target Compound Not Reported ~357.4 (calculated) Likely low (similar to CAS 762257-36-3)
N-(4-Chlorophenyl)-2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (14a) 206–208 394.3 Low (hydrophobic Cl substituents)
2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS 762257-36-3) Not Reported 346.4 2.9 µg/mL (pH 7.4)
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide (4) Not Reported 434.5 Low (bulky diphenylmethyl)

Key Observations :

  • The target compound’s calculated molecular weight (~357.4 g/mol) is comparable to CAS 762257-36-3 (346.4 g/mol), suggesting similar chromatographic behavior.

Yield Comparison :

  • Analogous S-alkylation reactions typically yield 70–88% (e.g., 75% for 4a in ; 86% for compound 14 in ) .

Biological Activity

The compound 2-((5-(3-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a derivative of the 1,3,4-oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings.

  • Molecular Formula: C₁₆H₁₃N₃O₃S
  • Molar Mass: 327.36 g/mol
  • CAS Number: 336173-67-2

Anticancer Activity

  • Mechanism of Action:
    The 1,3,4-oxadiazole scaffold has been shown to interact with various biological targets involved in cancer progression. Studies indicate that derivatives can inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cancer cell proliferation .
  • Case Studies:
    • A study demonstrated that oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds similar to the target compound showed IC₅₀ values in the low micromolar range against breast and colon cancer cell lines .
    • Another investigation into the structure-activity relationship (SAR) indicated that modifications on the phenyl ring significantly enhanced anticancer efficacy .

Antimicrobial Activity

  • In Vitro Studies:
    The antimicrobial potential of 2-((5-(3-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide was evaluated against a range of pathogens. The minimum inhibitory concentration (MIC) values were found to be as low as 0.22 μg/mL for certain derivatives, indicating strong antibacterial properties .
  • Synergistic Effects:
    Research has indicated that this compound can exhibit synergistic effects when combined with standard antibiotics like ciprofloxacin and ketoconazole, enhancing their effectiveness against resistant strains of bacteria .

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have also been documented. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their potential use in treating inflammatory diseases .

Summary of Research Findings

Biological ActivityKey FindingsReferences
AnticancerSignificant cytotoxicity against various cancer cell lines; inhibition of key enzymes involved in DNA synthesis.
AntimicrobialStrong antibacterial activity with low MIC values; synergistic effects with existing antibiotics.
Anti-inflammatoryInhibition of pro-inflammatory cytokines and COX enzymes.

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